molecular formula C9H8O2 B076594 5-Methoxybenzofuran CAS No. 13391-28-1

5-Methoxybenzofuran

Cat. No. B076594
CAS RN: 13391-28-1
M. Wt: 148.16 g/mol
InChI Key: JJXPTUWJVQUHKN-UHFFFAOYSA-N
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Description

Introduction 5-Methoxybenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The methoxy group attached to the benzene ring distinguishes 5-Methoxybenzofuran from other benzofuran derivatives.

Synthesis Analysis The synthesis of 5-Methoxybenzofuran derivatives involves various chemical reactions, including Claisen condensation, and might involve steps such as etherification, oximation, and Beckmann rearrangement. These methods help in structuring different derivatives for varied applications, including pharmacological ones (Mali & Massey, 1998).

Molecular Structure Analysis The molecular structure of 5-Methoxybenzofuran derivatives has been elucidated using techniques such as IR, NMR, and microanalyses. X-ray crystallography provides insights into the spatial configuration of these compounds (Jiang et al., 2012).

Chemical Reactions and Properties 5-Methoxybenzofuran reacts under various conditions to form different compounds. The presence of the methoxy group influences its chemical reactivity and interactions with other molecules. It participates in reactions that form products with potential biological activities (Turan-Zitouni et al., 1996).

Scientific Research Applications

  • Cytotoxic and Antibacterial Activities :

    • Pseudaboydins A and B, novel isobenzofuranone derivatives including 5-Methoxybenzofuran, were isolated from the marine fungus Pseudallescheria boydii. Pseudaboydin A showed moderate cytotoxic activity against several human carcinoma cell lines (Lan et al., 2014).
  • Antihypertensive Activities :

    • Synthesized derivatives of 5-Methoxybenzofuran were studied for their antihypertensive activities, demonstrating the potential of these compounds in the treatment of hypertension (Turan-Zitouni et al., 1996).
  • Antiarrhythmic Activity :

    • Various 5-aminobenzofuran derivatives, prepared from khellin, were screened for their potential antiarrhythmic activity. It was found that certain derivatives showed promising results compared to existing drugs (Bourgery et al., 1981).
  • Hallucinogen Research :

    • Dihydrobenzofuran and tetrahydrobenzodifuran analogues of mescaline were synthesized, and their activity was evaluated in drug discrimination assays. These studies provide insights into the conformational requirements for receptor activation by phenethylamine hallucinogens (Monte et al., 1997).
  • Inhibition of Nitric Oxide Production :

    • New benzofurans including 7-methoxybenzofuran derivatives isolated from Styrax obassia showed inhibitory effects on nitric oxide production, suggesting anti-inflammatory activities (Cao et al., 2015).
  • Anticholinesterase Agents :

    • Novel anticholinesterase agents based on the molecular skeletons of Furobenzofuran were synthesized. These compounds showed potent inhibitory action against acetyl- and butyrylcholinesterase, making them potential candidates for treating diseases like Alzheimer's (Luo et al., 2005).
  • Tumor Cell Growth Inhibitory Activity :

    • Novel Pyrazole derivatives based on benzofuro[3,2-c]pyrazole showed significant inhibitory activity against various tumor cells, indicating potential applications in cancer treatment (Cui et al., 2019).
  • Cytotoxic Stilbenes Research :

    • Studies on compounds isolated from Paphiopedilum godefroyae, including 5-methoxybenzofuran derivatives, revealed strong cytotoxicity against human small cell lung cancer cell lines (Lertnitikul et al., 2016).
  • Insect Feeding Deterrents :

    • Compounds including 6-methoxybenzofuran, isolated from the roots of sainfoin, were identified as insect feeding deterrents, suggesting potential applications in agriculture (Russell et al., 1984).
  • Antibacterial and Antifungal Activity :

    • Cicerfuran and related 2-arylbenzofurans and stilbenes, including 5-methoxybenzofuran derivatives, showed significant antimicrobial activities against various bacteria and fungi (Aslam et al., 2009).

Safety And Hazards

5-Methoxybenzofuran may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

properties

IUPAC Name

5-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O2/c1-10-8-2-3-9-7(6-8)4-5-11-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXPTUWJVQUHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40158418
Record name Benzofuran, 5-methoxy-
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Methoxybenzofuran

CAS RN

13391-28-1
Record name 5-Methoxybenzofuran
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Record name Benzofuran, 5-methoxy-
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Record name 5-Methoxybenzofuran
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Record name Benzofuran, 5-methoxy-
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Record name 5-Methoxybenzo[b]furan
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Record name BENZOFURAN, 5-METHOXY-
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Synthesis routes and methods

Procedure details

To a suspension of polyphosphoric acid (38.3 g) in toluene (400 ml) was added 4-methoxy-(2,2-dimethoxy)ethoxybenzene (38.0 g), and the mixture was stirred at 100° C. overnight and cooled. To the mixture was added water, and the mixture was separated. The organic layer was washed with 1N sodium hydroxide solution and then washed with saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography to give brown oil of 5-methoxybenzofuran (6.5 g).
[Compound]
Name
polyphosphoric acid
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
394
Citations
ML Hammond, RA Zambias, MN Chang… - Journal of medicinal …, 1990 - ACS Publications
… Since direct electrophilic formylation of 2-carbomethoxy-5-methoxybenzofuran proceeds exclusively at the 4position,14 the desired 6-carboxaldehyde 42 was prepared …
Number of citations: 60 pubs.acs.org
CK Lau, PC Belanger, C Dufresne… - Journal of medicinal …, 1992 - ACS Publications
… of 9 with m-chloroperbenzoic acid followed by base catalyzed hydrolysis of the butyrate and cyclization gave the 2,3-dihydro-2-(hydroxymethyl)-3,3-dimethyl-5methoxybenzofuran (12a). …
Number of citations: 37 pubs.acs.org
Y Yamaguchi, I Akimoto, K Motegi… - Chemical and …, 2013 - jstage.jst.go.jp
Human microsomal cytochrome P450 (CYP) 2A6 contributes extensively to nicotine detoxication but also activates tobacco-specific procarcinogens to mutagenic products. We prepared …
Number of citations: 21 www.jstage.jst.go.jp
Z Tomaszewski, MP Johnson, X Huang… - Journal of medicinal …, 1992 - ACS Publications
… Evaporation of the solvent under reduced pressure gave 2-(5methoxybenzofuran-3-yl)ethanol as a colorless oil (1.89 g, 98%) homogeneous on TLC: IR (film) 3383, 2940,1601,1476,…
Number of citations: 52 pubs.acs.org
T Horaguchi, T Shimizu, T Abe - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
… For this reason, the XIII compound 3-(2-benzoyl-5-methoxybenzofuran-3-yl)propionic acid was prepared from VII and phenacyl bromide.9 When XIII was treated with polyphos- …
Number of citations: 10 www.journal.csj.jp
SD Darling, KD Wills - The Journal of Organic Chemistry, 1967 - ACS Publications
… 2.3- Dihydro-5-methoxybenzofuran (7).—A solution of 21.34 g of 5-methoxybenzofuran and 100 ml of absolute alcohol was added to 2.0 g of 10%palladium on charcoal. This mixture …
Number of citations: 26 pubs.acs.org
MR Heidari, A Foroumadi, H Noroozi… - Pak J Pharm …, 2009 - researchgate.net
… Dry hydrogen chloride gas was passed through an icecold solution of 5-Methoxybenzofuran-3-one 4 (0.02 mol) and substituted benzaldehyde (0.025 mol) in acetic acid (5 mL) for 3 min…
Number of citations: 48 www.researchgate.net
N Lertnitikul, P Jittham, L Khankhampoch… - Journal of Asian …, 2016 - Taylor & Francis
… Based on these analysis, the structure of compound 1 was determined as 2-(3′,5′-dimethoxyphenyl)-6-hydroxy-5-methoxybenzofuran. Complete assignments of its proton and …
Number of citations: 15 www.tandfonline.com
WJ Lan, W Liu, WL Liang, Z Xu, X Le, J Xu, CK Lam… - Marine Drugs, 2014 - mdpi.com
… Compounds 3 and 4 were identified as 2-(2-hydroxypropan-2-yl)-2,3-dihydro-5-hydroxybenzofuran (3) and 2-(2-hydroxypropan-2-yl)-2,3-dihydro-5-methoxybenzofuran (4). Compound …
Number of citations: 45 www.mdpi.com
AN Grinev, SA Zotova, TM Gololobova - Pharmaceutical Chemistry …, 1985 - Springer
… Amide of 2-Methyl-3-carboxy-5-methoxybenzofuran (IIIa). The acid chloride obtained from 25 g of 2-methyl-3-carboxy-5-methoxybenzofuran was dissolved in 600 ml of dry ether and NH …
Number of citations: 3 link.springer.com

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